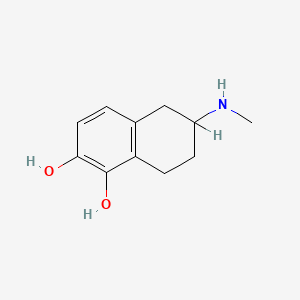

5,6-Dihydroxy-2-methylaminotetralin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

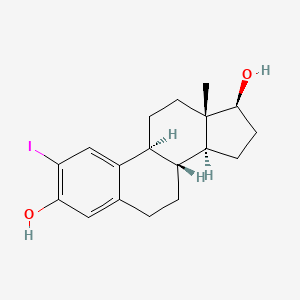

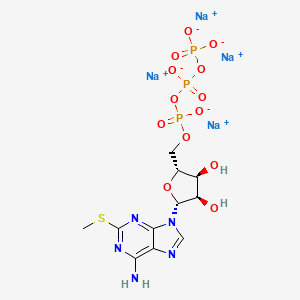

5,6-Dihydroxy-2-methylaminotetralin is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism and Antagonism

5,6-Dihydroxy-2-methylaminotetralin, as a structural analogue to serotonin receptor ligands, has been implicated in various studies focusing on serotonin receptor-mediated effects. For instance, compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a serotonin 1A receptor agonist, have been extensively studied for their pharmacological actions, which include modulating neurotransmitter release and affecting synaptic transmission. This is particularly evident in research exploring the modulation of excitatory synaptic transmission via protein kinase C in the rat dorsolateral septal nucleus, indicating a potential role in neural circuitry modulating cognitive and emotional behaviors (Hasuo, Matsuoka, & Akasu, 2002).

Dopamine Receptor Interactions

The pharmacological evaluation of 2-aminotetralin derivatives, closely related to 5,6-dihydroxy-2-methylaminotetralin, has revealed their differential effects on central dopamine receptors. This includes the characterization of compounds like UH 232 and UH 242, which exhibit enantioselective interactions with dopamine receptors, influencing both pre- and postsynaptic receptor activities. Such findings underscore the potential utility of these compounds in exploring dopaminergic mechanisms underlying neuropsychiatric disorders (Svensson et al., 2005).

Neuroprotection and Neurotoxicity

Research has also delved into the neuroprotective versus neurotoxic roles of serotonin receptor agonists, with studies highlighting how activation of specific serotonin receptors can mitigate or exacerbate neuronal cell death induced by oxidative stress. This is crucial in understanding the cellular mechanisms underpinning neurodegenerative diseases and formulating therapeutic strategies to counteract such pathologies (Lee, Ban, Cho, & Seong, 2005).

Cognitive Enhancement and Psychiatric Applications

The exploration of serotonin receptor antagonists has revealed their potential in enhancing cognitive function and treating anxiety disorders. For example, compounds like PD 176252, a bombesin receptor antagonist, have demonstrated efficacy in various animal models of anxiety, implicating serotoninergic systems in anxiety regulation and offering new avenues for therapeutic intervention (Merali et al., 2006).

Serotonergic System in Learning and Memory

Additionally, the assessment of serotonin 6 (5-HT6) receptor antagonists in rodent models has shed light on the intricate role of the serotonergic system in learning and memory processes. Although findings have been mixed, such studies contribute to a deeper understanding of the molecular underpinnings of cognitive functions and the potential of targeting serotonergic receptors in cognitive disorders (Lindner et al., 2003).

Eigenschaften

CAS-Nummer |

39478-89-2 |

|---|---|

Produktname |

5,6-Dihydroxy-2-methylaminotetralin |

Molekularformel |

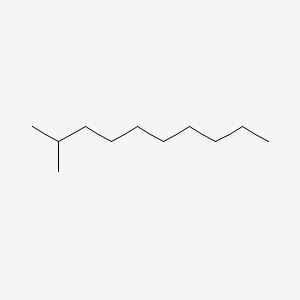

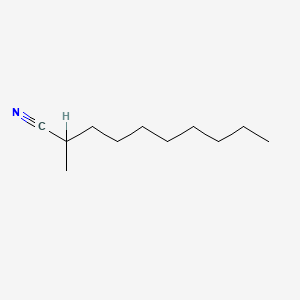

C11H15NO2 |

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C11H15NO2/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14/h2,5,8,12-14H,3-4,6H2,1H3 |

InChI-Schlüssel |

BHDFPNRSDABMPW-UHFFFAOYSA-N |

SMILES |

CNC1CCC2=C(C1)C=CC(=C2O)O |

Kanonische SMILES |

CNC1CCC2=C(C1)C=CC(=C2O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

38313-28-9 (hydrobromide) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5,6-dihydroxy-2-(methyl)aminotetralin 5,6-dihydroxy-2-(methylamino)tetralin 5,6-dihydroxy-2-methylaminotetralin 5,6-dihydroxy-2-methylaminotetralin hydrobromide M-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.